molecular formula C15H19BrCl3N3OS B11979270 N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide CAS No. 303105-09-1

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide

Katalognummer: B11979270
CAS-Nummer: 303105-09-1
Molekulargewicht: 475.7 g/mol
InChI-Schlüssel: LGZPSGRGDXPYMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromoaniline moiety and a carbothioyl group, making it an interesting subject for chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide typically involves multiple steps. The process begins with the preparation of 2-bromoaniline, which is then reacted with a carbothioyl chloride derivative under controlled conditions to form the intermediate product. This intermediate is further reacted with 2,2,2-trichloroethylamine and 3,3-dimethylbutanoyl chloride to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbothioyl group.

    Substitution: The bromoaniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like ethanol or acetonitrile.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-(((3-(Acetylamino)anilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide
  • N-(1-(((2-Chloroanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide

Uniqueness

N-(1-(((2-Bromoanilino)carbothioyl)amino)2,2,2-tri-CL-ET)-3,3-dimethylbutanamide is unique due to the presence of the bromoaniline moiety, which imparts distinct chemical and biological properties compared to its analogs

Eigenschaften

CAS-Nummer

303105-09-1

Molekularformel

C15H19BrCl3N3OS

Molekulargewicht

475.7 g/mol

IUPAC-Name

N-[1-[(2-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,3-dimethylbutanamide

InChI

InChI=1S/C15H19BrCl3N3OS/c1-14(2,3)8-11(23)21-12(15(17,18)19)22-13(24)20-10-7-5-4-6-9(10)16/h4-7,12H,8H2,1-3H3,(H,21,23)(H2,20,22,24)

InChI-Schlüssel

LGZPSGRGDXPYMS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.